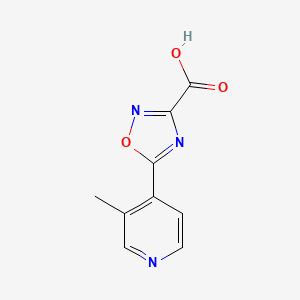

5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-(3-methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7N3O3/c1-5-4-10-3-2-6(5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14) |

InChI Key |

OPGYLZNMTFQHLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Unfortunately, specific details regarding its mechanism of action are scarce. Further research is needed to elucidate its biological targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural distinction among analogs lies in the substituent at position 5 of the oxadiazole ring. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives

Biological Activity

5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative efficacy with other compounds.

Molecular Formula: C10H8N2O3

Molecular Weight: 208.18 g/mol

IUPAC Name: this compound

Canonical SMILES: CC1=NC(=NO1)C(=O)C(=C2C=CC=CN=C2)C(=O)O

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The oxadiazole ring interacts with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways in target cells.

- Receptor Modulation: The compound may bind to specific receptors in cells, influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, likely through disruption of cell wall synthesis or function.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound:

- Cytotoxicity Studies: In vitro tests demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cell lines. The compound showed IC50 values in the range of 10–50 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via p53 activation |

| CEM-13 | 15 | Inhibition of cell proliferation |

| U937 | 30 | Disruption of metabolic pathways |

Antimicrobial Activity

The compound has shown promise against various bacterial strains:

- Mycobacterium tuberculosis: Exhibited activity against both wild-type and monoresistant strains with a minimum inhibitory concentration (MIC) of 5 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 5 |

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

Study on Anticancer Efficacy

A study published in MDPI evaluated the efficacy of oxadiazole derivatives including our compound against various cancer cell lines. Results indicated that the compound significantly increased apoptosis markers such as caspase activation and p53 expression levels in treated cells .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives found that this compound demonstrated superior activity against resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

A comparison with other oxadiazole derivatives reveals that while many exhibit biological activities, the presence of the pyridine moiety in this specific compound enhances its efficacy:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 25 | Anticancer |

| 5-Methylthiazole-derived oxadiazoles | 40 | Antimicrobial |

| Doxorubicin | 15 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.